molecular formula C16H18F3N7O2 B12238030 1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B12238030
M. Wt: 397.36 g/mol
InChI Key: BRFOXDONSWFLST-UHFFFAOYSA-N
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Description

1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a purine derivative with a piperidine ring and an imidazolidine-2,4-dione moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Derivative: The synthesis begins with the preparation of the 7-methyl-7H-purine-6-yl derivative through a series of nucleophilic substitution reactions.

    Piperidine Ring Formation: The purine derivative is then reacted with piperidine under specific conditions to form the piperidin-4-yl intermediate.

    Imidazolidine-2,4-dione Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and the application of advanced reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine or piperidine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione: shares structural similarities with other purine derivatives and imidazolidine compounds.

    7-methyl-7H-purine-6-yl derivatives: These compounds have similar purine structures but differ in the substituents attached to the purine ring.

    Imidazolidine-2,4-dione derivatives: These compounds share the imidazolidine-2,4-dione moiety but vary in the substituents attached to the nitrogen atoms.

Uniqueness

The uniqueness of this compound lies in its combination of a purine derivative with a piperidine ring and an imidazolidine-2,4-dione moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H18F3N7O2

Molecular Weight

397.36 g/mol

IUPAC Name

1-[1-(7-methylpurin-6-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C16H18F3N7O2/c1-23-9-22-13-12(23)14(21-8-20-13)24-4-2-10(3-5-24)25-6-11(27)26(15(25)28)7-16(17,18)19/h8-10H,2-7H2,1H3

InChI Key

BRFOXDONSWFLST-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCC(CC3)N4CC(=O)N(C4=O)CC(F)(F)F

Origin of Product

United States

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